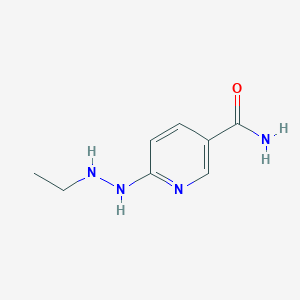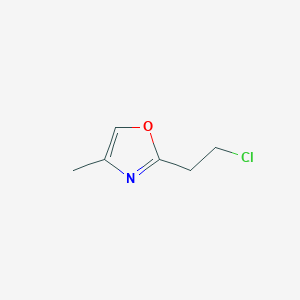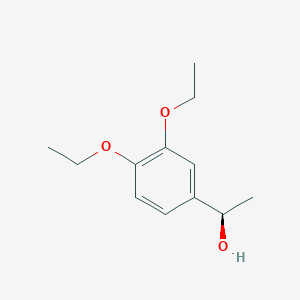
3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol is an organic compound that features an imidazole ring substituted with amino and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One possible route could involve the alkylation of an imidazole derivative followed by amination and hydroxylation steps. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.
化学反応の分析
Types of Reactions
3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the imidazole ring.
科学的研究の応用
Chemistry
In chemistry, 3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound might be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as enzyme inhibition or receptor binding.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action for 3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Similar compounds might include other imidazole derivatives with amino and hydroxyl substitutions. Examples could be:
- 3-Amino-1-(1H-imidazol-5-yl)-2-methylpropan-1-ol
- 3-Amino-1-(1,2-dimethyl-1H-imidazol-4-yl)-2-methylpropan-1-ol
Uniqueness
The uniqueness of 3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
3-amino-1-(2,3-dimethylimidazol-4-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-6(4-10)9(13)8-5-11-7(2)12(8)3/h5-6,9,13H,4,10H2,1-3H3 |
InChIキー |
WWGPBLFFSFIZGW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N1C)C(C(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13207673.png)

![2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207687.png)


![1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13207703.png)

![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
![{8,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13207714.png)
![5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13207719.png)

![1-[3-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B13207727.png)


